2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis and reactions of compounds related to "2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine" have been explored for their potential as antibacterial agents. For instance, Miyamoto et al. (1987) synthesized 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives having a sulfinyl or sulfonyl group, which are precursors to potent antibacterial agents like Enoxacin (Miyamoto et al., 1987). Similarly, Massaro et al. (2011) developed a new method for synthesizing pyrrolidines and piperidines, which could have implications for the synthesis of compounds with similar structures (Massaro et al., 2011).
Potential Anticancer Agents
Compounds featuring the cyclopropylsulfonyl and piperidine motifs have been investigated for their potential as anticancer agents. Madácsi et al. (2013) synthesized a library of piperidine ring-fused aromatic sulfonamides that induced oxidative stress and cytotoxic effects in various cancer cell lines, highlighting the therapeutic potential of these compounds (Madácsi et al., 2013).
Antimicrobial Activity
The antimicrobial properties of derivatives have also been explored. Ammar et al. (2004) prepared novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety and evaluated their antimicrobial activity, demonstrating the versatility of these compounds in antimicrobial applications (Ammar et al., 2004).
Advanced Material Applications
The compound and its derivatives have found applications in materials science as well. Ertl et al. (2015) reported on the synthesis of cationic bis-cyclometallated iridium(III) complexes with sulfone-substituted cyclometallating ligands, which are green or blue emitters and can be used in light-emitting electrochemical cells (LECs), indicating potential use in electronic and photonic devices (Ertl et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
The compound acts as a dual inhibitor for ALK and ROS1 . It binds to these kinases, inhibiting their activity and preventing them from carrying out their normal function. This results in a decrease in the proliferation of cells that are dependent on these kinases for growth and survival .
Biochemical Pathways
By inhibiting these kinases, the compound disrupts these pathways, leading to a decrease in cell proliferation .
Pharmacokinetics
Like other piperidine derivatives, it is expected to have good bioavailability .
Result of Action
The inhibition of ALK and ROS1 by this compound leads to a decrease in the proliferation of cells that are dependent on these kinases for growth and survival. This can result in the shrinkage of tumors that are driven by these kinases .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect its efficacy and stability. Additionally, factors such as pH and temperature could also impact its action .
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-19(17,12-4-5-12)15-9-6-11(7-10-15)18-13-3-1-2-8-14-13/h1-3,8,11-12H,4-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAOIPYYLVYBKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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